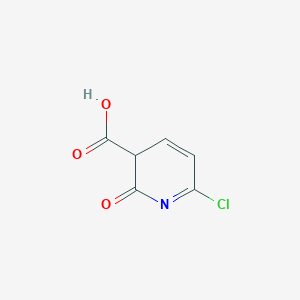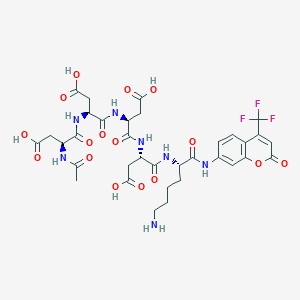
(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-15-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-5,8,11,14-tetraazanonadecanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-15-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)carbamoyl)-5,8,11,14-tetraazanonadecanoicacid” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including acetamido, amino, carboxymethyl, and chromenyl groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common synthetic routes may include:
Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during intermediate steps.
Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds.
Deprotection: Removing protecting groups under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control.
Automated Synthesis: Implementing automated synthesis techniques to ensure reproducibility and efficiency.
Purification: Employing chromatographic techniques such as HPLC (high-performance liquid chromatography) for purification.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Oxidation of amino groups to form nitro or nitroso derivatives.
Reduction: Reduction of carbonyl groups to form alcohols or amines.
Substitution: Nucleophilic substitution reactions at the acetamido or chromenyl groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄ (potassium permanganate), H₂O₂ (hydrogen peroxide).
Reducing Agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).
Nucleophiles: NH₃ (ammonia), RNH₂ (amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3S,6S,9S,12S,15S)-3-acetamido-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-5,8,11,14-tetraazanonadecanoicacid: Lacks the chromenyl group.
(3S,6S,9S,12S,15S)-3-acetamido-19-amino-6,9,12-tris(carboxymethyl)-4,7,10,13-tetraoxo-5,8,11,14-tetraazanonadecanoicacid: Lacks the trifluoromethyl group.
Uniqueness
The presence of the chromenyl and trifluoromethyl groups in the compound makes it unique, potentially enhancing its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C34H40F3N7O16 |
|---|---|
Peso molecular |
859.7 g/mol |
Nombre IUPAC |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]hexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C34H40F3N7O16/c1-14(45)39-19(10-24(46)47)30(56)42-21(12-26(50)51)32(58)44-22(13-27(52)53)33(59)43-20(11-25(48)49)31(57)41-18(4-2-3-7-38)29(55)40-15-5-6-16-17(34(35,36)37)9-28(54)60-23(16)8-15/h5-6,8-9,18-22H,2-4,7,10-13,38H2,1H3,(H,39,45)(H,40,55)(H,41,57)(H,42,56)(H,43,59)(H,44,58)(H,46,47)(H,48,49)(H,50,51)(H,52,53)/t18-,19-,20-,21-,22-/m0/s1 |
Clave InChI |
ZNCQDQAABHHMCO-YFNVTMOMSA-N |
SMILES isomérico |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
SMILES canónico |
CC(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


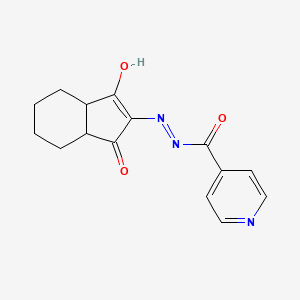
![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)
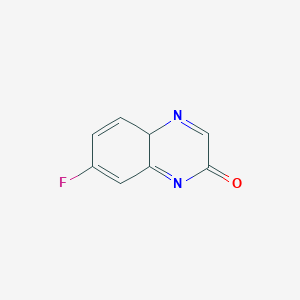
![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)
![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)
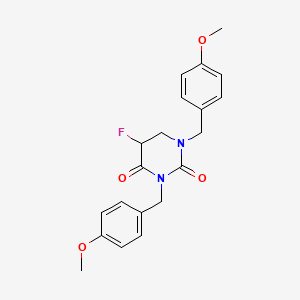
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)


![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)
